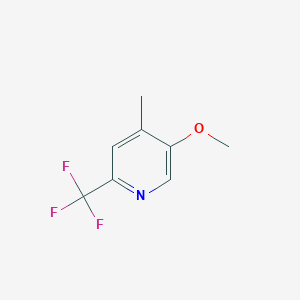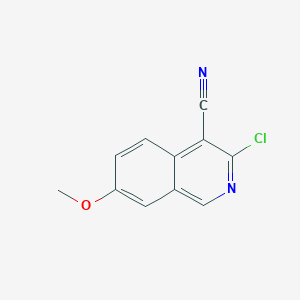
3-Chloro-7-methoxyisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-methoxyisoquinoline-4-carbonitrile: is an organic compound with the molecular formula C11H7ClN2O . It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the seventh position, and a carbonitrile group at the fourth position of the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 7-methoxyisoquinoline to introduce a nitro group at the desired position.
Reduction: The reduction of the nitro group to an amino group.
Cyanation: The conversion of the amino group to a carbonitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Hydrolysis: Formation of isoquinoline carboxylic acids.
Aplicaciones Científicas De Investigación
3-Chloro-7-methoxyisoquinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carbonitrile group can also play a role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-7-methoxyisoquinoline: Lacks the carbonitrile group.
7-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group.
3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group.
Uniqueness
3-Chloro-7-methoxyisoquinoline-4-carbonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H7ClN2O |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
3-chloro-7-methoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-7(4-8)6-14-11(12)10(9)5-13/h2-4,6H,1H3 |
Clave InChI |
XQBNPWHUPYGOFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CN=C(C(=C2C=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/structure/B13671515.png)
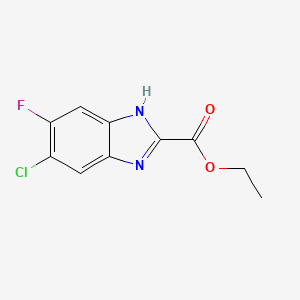

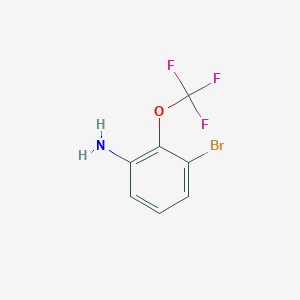

![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
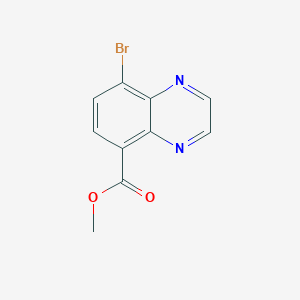
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
